1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene
Overview
Description
1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene, also known as CFN-TMB, is a synthetic molecule of the benzene family. It is a colorless, non-volatile solid at room temperature and has a melting point of -30°C to -35°C. CFN-TMB has a wide range of applications in the pharmaceutical and chemical industries. It is used as a starting material in the synthesis of active pharmaceutical ingredients (APIs) and as an intermediate in the production of various industrial chemicals. Additionally, CFN-TMB is used in the research and development of new drugs and in the study of biochemical and physiological processes.
Scientific Research Applications
Synthesis and Chemical Reactions
Nucleophilic Aromatic Substitution and Synthesis of Fluorinated Benzene Derivatives : Javier Ajenjo et al. (2016) detailed the synthesis of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene through various methods and its subsequent reactions. This research highlights the potential of such compounds for further chemical transformations, including nucleophilic aromatic substitution reactions that afford novel benzene derivatives with specific substitution patterns (Ajenjo et al., 2016).
Electrophilic Aromatic Substitution and Fluorination Techniques : R. Banks et al. (2003) reported the synthesis of 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate and its use as a reagent for the quantitative fluorination of aromatic substrates. This study underscores the applicability of fluorinated benzene derivatives in electrophilic aromatic substitution reactions, facilitating the introduction of fluorine into aromatic systems (Banks et al., 2003).
Materials Science and Polymer Chemistry
- Development of Fluorinated Polyimides : K. Xie et al. (2001) explored the synthesis of soluble fluoro-polyimides by reacting a fluorine-containing aromatic diamine with aromatic dianhydrides. The study demonstrates the use of fluorinated benzene derivatives in creating high-performance materials, notable for their thermal stability and low moisture absorption, which are critical properties for various applications in the electronics and aerospace industries (Xie et al., 2001).
properties
IUPAC Name |
1-chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF4NO2/c8-5-2-3(13(14)15)1-4(6(5)9)7(10,11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSHRLNTFMMNIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)F)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652291 | |
Record name | 1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene | |
CAS RN |
914225-55-1 | |
Record name | 1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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